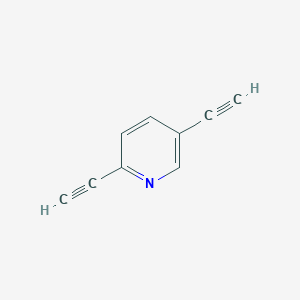

2,5-Diethynylpyridine

Description

The exact mass of the compound 2,5-Diethynylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Diethynylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diethynylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-diethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N/c1-3-8-5-6-9(4-2)10-7-8/h1-2,5-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNNSWWCUMBUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572333 | |

| Record name | 2,5-Diethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137000-75-0 | |

| Record name | 2,5-Diethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2,5-Diethynylpyridine via Sonogashira Coupling

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 2,5-Diethynylpyridine

In the landscape of modern organic synthesis, the strategic value of a molecule is often defined by its versatility as a building block. 2,5-Diethynylpyridine stands out as a premier example of such a scaffold. Its rigid, linear geometry, combined with the coordinating ability of the pyridine nitrogen and the reactivity of its terminal alkyne groups, makes it an exceptionally valuable precursor for a new generation of materials. From conjugated polymers for organic electronics to sophisticated ligands for catalysis and metallo-supramolecular architectures, the applications are both broad and impactful.[1] This guide provides an in-depth examination of its synthesis, focusing on the most reliable and widely adopted method: the Palladium/Copper co-catalyzed Sonogashira cross-coupling reaction.

Mechanistic Cornerstone: The Sonogashira Reaction

The Sonogashira reaction is the gold standard for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3][4][5] Its power lies in a synergistic dual catalytic system involving palladium and copper, which allows the reaction to proceed under remarkably mild conditions.[2][6][7] Understanding the intricate dance between these two metals is paramount to mastering the synthesis.

The overall transformation for our target is:

The reaction is not a single process but two interconnected catalytic cycles working in concert.

-

The Palladium Cycle (The Cross-Coupling Engine): This cycle is responsible for bringing the aryl halide and the alkyne together.

-

Reductive Activation: The process typically starts with a stable Palladium(II) precatalyst (e.g., PdCl₂(PPh₃)₂) which is reduced in situ to the active Palladium(0) species, often by an amine or phosphine ligand.[2][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the 2,5-dihalopyridine, forming a Pd(II) intermediate. This is a critical activation step.[6][8]

-

Transmetalation: The activated alkyne, in the form of a copper acetylide provided by the copper cycle, is transferred to the palladium center, displacing the halide.[8][9] This is often the rate-determining step of the entire process.[9]

-

Reductive Elimination: The newly formed di-organopalladium complex undergoes reductive elimination, expelling the final cross-coupled product and regenerating the active Pd(0) catalyst to continue the cycle.[6]

-

-

The Copper Cycle (The Alkyne Activator): This cycle's sole purpose is to prepare the alkyne for the transmetalation step.

-

π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[6]

-

Deprotonation: In the presence of a base (usually an amine), the acidic proton of the alkyne is removed, forming a highly reactive copper(I) acetylide intermediate.[2][6][10] This species is the nucleophile that engages in the palladium cycle.

-

The interplay of these cycles allows for high efficiency under mild conditions, a significant improvement over earlier, harsher methods that required high temperatures.[3][6]

A Validated Protocol for Synthesis

A robust synthesis requires careful selection of reagents and conditions. The direct double-coupling with acetylene gas is feasible but technically demanding. A more controlled and widely adopted strategy involves a two-step process: coupling with a protected alkyne followed by deprotection. Trimethylsilylacetylene (TMSA) is the reagent of choice for this approach as it effectively prevents the common side reaction of alkyne homocoupling and the TMS protecting group is easily removed under mild conditions.[11]

Key Experimental Parameters & Their Rationale

| Parameter | Selection | Rationale & Expert Insight |

| Pyridine Substrate | 2,5-Dibromopyridine | Offers a good balance of reactivity and stability. While iodides are more reactive, they are often more expensive. Chlorides are less reactive and may require harsher conditions or more specialized catalyst systems.[2] |

| Alkyne Source | Trimethylsilylacetylene (TMSA) | The TMS group acts as a protecting group, preventing the formation of the diacetylene byproduct (Glaser coupling) that plagues reactions with terminal alkynes.[11][12] |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | These are commercially available, reliable catalysts. Pd(PPh₃)₄ is the active Pd(0) form, while PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is readily reduced in situ.[6] Loadings are typically low (1-5 mol%). |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | CuI is the most common and effective co-catalyst for activating the alkyne.[2][3] Its presence is crucial for achieving high reaction rates at lower temperatures.[7] |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Serves a dual purpose: it neutralizes the HBr generated during the reaction and acts as the solvent. Its basicity is sufficient to deprotonate the alkyne in the copper cycle.[2][8] |

| Solvent | Amine Base (e.g., Et₃N) or THF | Using the amine base as the solvent is common and efficient. Anhydrous, degassed solvents are critical to prevent catalyst deactivation and suppress oxidative homocoupling.[8] |

| Temperature | 50-80 °C | Mild heating is typically sufficient, especially when starting from the more reactive dibromopyridine. The reaction progress should be monitored to avoid prolonged heating which can lead to side products.[11][13] |

Step-by-Step Experimental Workflow

The synthesis is executed in two distinct stages: the double Sonogashira coupling followed by desilylation.

Protocol 1: Synthesis of 2,5-bis(trimethylsilylethynyl)pyridine

-

Inert Atmosphere Preparation: A multi-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer is flame-dried under vacuum and backfilled with dry nitrogen or argon. This is crucial to exclude oxygen, which promotes undesirable homocoupling.[8]

-

Reagent Charging: To the flask, add 2,5-dibromopyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Solvent Addition: Add anhydrous, degassed triethylamine and tetrahydrofuran (THF) in a 2:1 ratio via cannula. The solution should be thoroughly degassed again.

-

Alkyne Addition: Add trimethylsilylacetylene (2.2-2.5 eq) dropwise via syringe at room temperature. An exotherm may be observed.

-

Reaction: Heat the mixture to 55 °C and stir for 18-24 hours.[11] Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 2,5-bis(trimethylsilylethynyl)pyridine as a solid.

Protocol 2: Deprotection to 2,5-Diethynylpyridine

-

Setup: Dissolve the purified 2,5-bis(trimethylsilylethynyl)pyridine (1.0 eq) in methanol or a THF/methanol mixture in a round-bottom flask.

-

Base Addition: Add a catalytic amount of potassium carbonate (K₂CO₃, ~0.2 eq).[11] Alternatively, a stoichiometric amount of tetrabutylammonium fluoride (TBAF) can be used in THF.

-

Reaction: Stir the solution at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude 2,5-diethynylpyridine can be further purified by careful column chromatography or recrystallization. Caution: The final product is prone to polymerization and should be handled at low temperatures and stored under an inert atmosphere in the dark.[14]

Troubleshooting and Field Insights

| Issue | Potential Cause(s) | Recommended Action |

| Reaction Stalls / Low Yield | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Impure starting materials. | 1. Ensure a strictly inert atmosphere. Use fresh, high-quality catalysts.2. Perform multiple freeze-pump-thaw cycles on solvents.3. Recrystallize or distill starting materials if purity is questionable. |

| Significant Homocoupling Product | Presence of oxygen, leading to oxidative (Glaser) coupling of the alkyne, especially in the presence of the copper catalyst.[12] | 1. Rigorously exclude air/oxygen from the reaction.2. Consider a "copper-free" Sonogashira protocol, which is less prone to this side reaction, though it may require a different ligand/base system.[15] |

| Product Polymerization | The di-alkyne product is a reactive monomer susceptible to polymerization, especially during purification by distillation or on storage.[14] | 1. Purify via column chromatography at room temperature instead of distillation.2. Add a radical inhibitor like BHT during purification and storage.3. Store the final product at low temperature (-20 °C), in the dark, and under an inert atmosphere. |

| Formation of Monosubstituted Product | Incomplete reaction; the second coupling is often slower than the first. | Increase reaction time or slightly elevate the temperature. Ensure at least 2.2 equivalents of the alkyne are used. |

Conclusion

The Sonogashira coupling provides a powerful and highly adaptable platform for the synthesis of 2,5-diethynylpyridine. By understanding the underlying mechanistic principles and carefully controlling key reaction parameters—particularly the exclusion of oxygen and the strategic use of a protected alkyne—researchers can reliably access this valuable molecular building block in high yield. The protocols and insights provided herein represent a self-validating system, designed to empower scientists to not only replicate this synthesis but also to intelligently troubleshoot and optimize it for their specific applications in the development of next-generation materials and pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. zenodo.org [zenodo.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

- 8. Sonogashira_coupling [chemeurope.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. Synthesis of Diethynyltriptycene-Linked Dipyridyl Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. depts.washington.edu [depts.washington.edu]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of 2,5-Diethynylpyridine

Abstract

This technical guide provides a comprehensive overview of the predicted and theoretical spectroscopic properties of 2,5-Diethynylpyridine, a molecule of significant interest in materials science and medicinal chemistry. Due to the limited availability of direct experimental data, this guide synthesizes information from analogous compounds and established spectroscopic principles to offer a robust predictive analysis. We will explore the anticipated Ultraviolet-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics of 2,5-Diethynylpyridine. Furthermore, this guide presents detailed, field-proven experimental protocols for the empirical validation of these properties. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with or developing applications for this versatile heterocyclic compound.

Introduction and Molecular Structure

2,5-Diethynylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with two ethynyl groups at the 2 and 5 positions. Its rigid, linear structure and the electron-withdrawing nature of the pyridine ring, combined with the electron-rich pi systems of the ethynyl groups, suggest unique electronic and photophysical properties. These characteristics make it a valuable building block for conjugated polymers, molecular wires, and as a ligand in organometallic chemistry. A thorough understanding of its spectroscopic signature is paramount for its characterization, quality control, and the elucidation of its behavior in various chemical environments.

The molecular structure of 2,5-Diethynylpyridine is presented below:

Caption: Experimental workflow for UV-Vis and Fluorescence Spectroscopy.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer and a spectrofluorometer. [1]2. Sample Preparation:

-

Prepare a stock solution of 2,5-Diethynylpyridine (e.g., 1 mM) in the desired spectroscopic grade solvent.

-

From the stock solution, prepare a series of dilutions in the range of 1-20 µM.

-

-

UV-Vis Measurement:

-

Use a 1 cm path length quartz cuvette.

-

Blank the spectrophotometer with the pure solvent.

-

Record the absorption spectrum from 200 to 500 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Fluorescence Measurement:

-

Use a 1 cm path length quartz fluorescence cuvette. [2] * Blank the fluorometer with the pure solvent.

-

Determine the optimal excitation wavelength (typically the λmax from the UV-Vis spectrum).

-

Record the emission spectrum.

-

-

Data Analysis:

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law.

-

Determine the Stokes shift by calculating the difference between the emission and absorption λmax.

-

Calculate the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

NMR Spectroscopy Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Sample Preparation:

-

Dissolve 5-10 mg of 2,5-Diethynylpyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize spectral width, number of scans, and relaxation delay.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will likely be required compared to ¹H NMR.

-

Consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in the assignment of carbon signals.

-

IR Spectroscopy Protocol

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the solid powder.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and use an appropriate liquid cell.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

Conclusion

This technical guide has provided a detailed predictive overview of the key spectroscopic properties of 2,5-Diethynylpyridine. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a strong theoretical foundation for the expected UV-Vis, fluorescence, NMR, and IR spectra of this compound. The included experimental protocols offer a clear and robust framework for the empirical validation of these predictions. It is our hope that this guide will serve as a valuable resource for scientists and researchers, accelerating the exploration and application of 2,5-Diethynylpyridine in various fields of chemical science.

References

-

Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

-

El-Kemary, M. A., El-Shishtawy, R. M., & El-Mehasseb, I. M. (2010). Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe. Journal of the Brazilian Chemical Society, 21(9), 1647-1654. [Link]

-

Moran, J., & Bel-Enguix, G. (2020). Base-Induced Apparent Inverted Solvatochromism in Pyridinium Phenolates. ChemistryOpen, 9(2), 163–167. [Link]

-

Biocompare. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. [Link]

-

A. Katritzky, N. Akhmedov, S. K. Singh, C. Hall. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry. [Link]

-

A. Kumar, S. Kumar, & R. C. Rastogi. (2018). Synthesis, solvatochromism and DFT study of pyridine substituted benzanthrone with ICT characteristics. Journal of Molecular Liquids. [Link]

-

Wikipedia. Solvatochromism. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]

-

DeNovix. (2018). Spectrophotometry Best Practices | Technical Note 106. [Link]

-

Northern Illinois University. IR Absorption Frequencies. [Link]

-

University of Colorado Boulder. Aromatics - Organic Chemistry. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

Sayeeda, Z. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Scribd. UV-Visible Spectroscopy for Organic Compound Analysis. [Link]

-

YouTube. (2021). Lecture 06: UV-Visible and Fluorescence Spectroscopy. [Link]

-

European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]

-

Moorpark College. Experiment #16 – Introduction to IR and NMR Spectroscopy. [Link]

Sources

Electronic properties of 2,5-Diethynylpyridine

An In-Depth Technical Guide to the Electronic Properties of 2,5-Diethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diethynylpyridine is a heterocyclic aromatic molecule characterized by a π-electron deficient pyridine core functionalized with two electron-rich ethynyl groups. This unique electronic arrangement imparts fascinating properties, making it a valuable building block in materials science and a rigid scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of the core electronic properties of 2,5-Diethynylpyridine, grounded in both theoretical principles and experimental validation. We will explore its molecular orbital framework, detail methodologies for its synthesis and characterization, and discuss its applications as a precursor to advanced functional materials and complex molecular architectures.

Introduction: The Structural Basis of Electronic Function

2,5-Diethynylpyridine (CAS No. 137000-75-0) is a rigid, linear molecule with the chemical formula C₉H₅N. Its structure is foundational to its electronic behavior. The core of the molecule is a pyridine ring, an aromatic heterocycle where one CH group of benzene is replaced by a nitrogen atom. This nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and a lower energy for the π* molecular orbitals, making the ring "electron-deficient".

Flanking this electron-deficient core at the 2 and 5 positions are two ethynyl (acetylenic) groups. These groups are rich in π-electrons and contribute to an extended conjugated system across the molecule. This intramolecular "push-pull" character—electron-rich alkynes coupled to an electron-poor pyridine—governs its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently, its electrochemical and photophysical properties. The terminal alkyne protons are also reactive, providing versatile handles for derivatization through reactions like Sonogashira coupling and click chemistry.

Synthesis and Characterization

The reliable synthesis of high-purity 2,5-Diethynylpyridine is paramount for the accurate study of its intrinsic electronic properties. A common and effective strategy is the palladium-catalyzed Sonogashira cross-coupling reaction.

Synthetic Protocol: Sonogashira Cross-Coupling

This protocol describes the synthesis from 2,5-dibromopyridine and a protected alkyne, followed by deprotection. The choice of a protected alkyne, such as (trimethylsilyl)acetylene, is a critical experimental design choice. It prevents the homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction under these conditions, thereby ensuring higher yields of the desired product.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 2,5-dibromopyridine (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).

-

Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA) and tetrahydrofuran (THF) (typically in a 1:2 v/v ratio). The TEA acts as both the solvent and the base required to neutralize the HBr formed during the reaction.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (2.2 eq.) dropwise to the stirred solution at room temperature.

-

Reaction Progression: Heat the mixture to 60°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: After cooling, filter the reaction mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure. Purify the resulting crude product (2,5-bis((trimethylsilyl)ethynyl)pyridine) by column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in a mixture of THF and methanol. Add a base such as potassium carbonate (K₂CO₃) and stir at room temperature for 2-4 hours to remove the trimethylsilyl protecting groups.

-

Final Isolation: After the reaction is complete, neutralize the mixture, extract with an organic solvent, and purify by column chromatography or recrystallization to yield pure 2,5-Diethynylpyridine as a white to light yellow solid.

Structural Verification

The identity and purity of the synthesized compound must be rigorously confirmed.

-

¹H NMR: Will show characteristic signals for the pyridine ring protons and the terminal alkyne protons.

-

¹³C NMR: Will confirm the presence of the correct number of carbon environments, including the distinct signals for the sp-hybridized carbons of the alkyne groups.

-

Mass Spectrometry: Will show the molecular ion peak corresponding to the exact mass of C₉H₅N (127.14 g/mol ).

Caption: Workflow for the synthesis of 2,5-Diethynylpyridine.

Theoretical Electronic Structure: A Computational Perspective

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insight into the electronic landscape of a molecule before it is ever synthesized. For 2,5-Diethynylpyridine, these calculations reveal the distribution and energy of its frontier molecular orbitals (FMOs), the HOMO and LUMO.

-

Highest Occupied Molecular Orbital (HOMO): This orbital is the highest energy level containing electrons. In 2,5-Diethynylpyridine, the HOMO is a π-orbital with significant electron density delocalized across the two electron-rich ethynyl groups and, to a lesser extent, the pyridine ring. The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate an electron (its ionization potential).

-

Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest energy orbital that is vacant of electrons. The LUMO is a π*-antibonding orbital, and due to the nitrogen's electronegativity, it is predominantly localized on the electron-deficient pyridine ring. The energy of the LUMO (E_LUMO) relates to the molecule's ability to accept an electron (its electron affinity).

-

The HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter. It represents the energy required for the lowest-energy electronic excitation. A smaller gap generally implies that the molecule will absorb light at longer wavelengths and is more easily oxidized and reduced, indicating higher reactivity. Molecules with a low E_gap are often useful in the development of organic photovoltaic cells and other optoelectronic devices.

Caption: A typical three-electrode setup for Cyclic Voltammetry.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For conjugated molecules like 2,5-Diethynylpyridine, the absorption in the UV-Vis range corresponds to electronic transitions, primarily the π-π* transition from the HOMO to the LUMO.

The wavelength of maximum absorbance (λ_max) can be used to calculate the optical band gap, which is a good approximation of the HOMO-LUMO gap.

Equation for Optical Gap:

-

E_gap (eV) = 1240 / λ_onset (nm) (where λ_onset is the wavelength at the onset of the lowest energy absorption peak)

This provides an independent, optical measurement of the electronic gap that can be directly compared with the electrochemical gap from CV and the theoretical gap from DFT. A strong correlation between these three values provides high confidence in the characterization of the molecule's electronic structure.

Applications in Science and Technology

The well-defined electronic properties and versatile chemical functionality of 2,5-Diethynylpyridine make it a highly attractive component for advanced applications.

-

Materials Science: As a rigid, linear, and conjugated linker, it is an ideal building block for creating conductive polymers and oligomers. The terminal alkyne groups can be polymerized through methods like Glaser coupling or used to construct complex architectures like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in molecular wires, organic light-emitting diodes (OLEDs), and chemical sensors. The pyridine nitrogen also provides a coordination site for metals, allowing for the creation of novel organometallic materials with tunable electronic and catalytic properties.

-

Drug Development and Chemical Biology: In drug discovery, rigid scaffolds are often used to control the spatial orientation of pharmacophores, which can enhance binding affinity and selectivity for a biological target. 2,5-Diethynylpyridine serves as an excellent bioisostere for other aromatic systems, offering a unique combination of rigidity, size, and electronic properties. The terminal alkynes are prime functional groups for "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), a highly efficient and bio-orthogonal conjugation method used to link molecules together in complex biological systems.

Conclusion

2,5-Diethynylpyridine is more than a simple heterocyclic compound; it is a precisely engineered electronic scaffold. Its properties are a direct consequence of the interplay between its electron-deficient pyridine core and electron-rich ethynyl arms. Understanding this relationship through a combination of theoretical modeling and robust experimental validation is key to unlocking its full potential. The methodologies outlined in this guide provide a framework for the accurate synthesis, characterization, and application of this versatile molecule, paving the way for its use in the next generation of advanced materials and complex molecular therapeutics.

References

-

chemeurope.com. Sonogashira coupling. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Vojta, D., et al. (2018). 2-Ethynylpyridine dimers: IR spectroscopic and computational study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

-

NIH PubChem. Pyridine, 2,5-diethenyl-. Available from: [Link]

-

Chauhan, M. & Singh, R. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science. Available from: [Link]

-

Sahu, D. et al. (2019). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

ResearchGate. Terpyridine-Based Materials: For Catalytic, Optoelectronic and Life Science Applications. Available from: [Link]

-

Amoo, T. & Ojo, O. (2023). Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure–Property Relationship Using Atomic Signatures. National Center for Biotechnology Information. Available from: [Link]

-

Al-Omair, M. A. et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Available from: [Link]

A Theoretical Deep Dive into 2,5-Diethynylpyridine: A Computational Guide for Researchers

This technical guide provides a comprehensive computational framework for the investigation of 2,5-Diethynylpyridine, a molecule of significant interest for its potential applications in molecular electronics and materials science. This document is intended for researchers, scientists, and drug development professionals who are looking to understand and apply computational chemistry methods to predict the structural, electronic, and spectroscopic properties of this and similar ethynyl-substituted aromatic systems.

Introduction: The Promise of a π-Conjugated System

2,5-Diethynylpyridine is a rigid, planar molecule characterized by a central pyridine ring functionalized with two ethynyl groups. This arrangement creates an extended π-conjugated system, which is a key feature for materials with interesting electronic and optical properties. The presence of triple bonds and aromatic rings suggests the potential for high electron mobility, making it a candidate for use as a molecular wire in nanoelectronic devices.[1] The nitrogen atom in the pyridine ring offers a site for coordination chemistry and can influence the molecule's self-assembly and interaction with substrates, such as gold surfaces.[1]

While the synthesis of related pyridine derivatives has been documented, and the fundamental properties of 2,5-Diethynylpyridine such as its molecular weight (127.14 g/mol ) and chemical formula (C₉H₅N) are known, a comprehensive experimental characterization and in-depth computational analysis are not yet widely available in the scientific literature.[2][3] This guide, therefore, presents a robust, validated computational protocol to predict its key characteristics, providing a theoretical foundation for future experimental work.

Part 1: Theoretical Framework and Computational Methodology

The selection of an appropriate theoretical model is paramount for obtaining reliable computational results. Density Functional Theory (DFT) has been shown to be a powerful and cost-effective method for studying the electronic structure and properties of organic molecules, including pyridine derivatives.[4][5]

The Choice of Density Functional and Basis Set

For the studies outlined in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP has a proven track record of providing a good balance between accuracy and computational cost for a wide range of organic systems.[4]

The choice of basis set is equally critical. A Pople-style basis set, 6-311++G(d,p) , is proposed. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in systems with π-conjugation and lone pairs, while the polarization functions (d,p) allow for more flexibility in describing the shape of the electron clouds around the atoms. For more demanding calculations, such as excited state properties, larger basis sets like those from the Dunning correlation-consistent family (e.g., aug-cc-pVTZ) could be considered.

Software and Computational Environment

All calculations described herein can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan. A high-performance computing (HPC) cluster is recommended for more computationally intensive tasks like frequency calculations on larger systems or molecular dynamics simulations.

Part 2: Computational Protocols: A Step-by-Step Guide

This section provides detailed, step-by-step protocols for performing key computational analyses on 2,5-Diethynylpyridine.

Geometry Optimization and Vibrational Frequency Analysis

A crucial first step is to determine the most stable three-dimensional structure of the molecule.

Protocol:

-

Input Structure: Build an initial guess for the structure of 2,5-Diethynylpyridine using a molecular modeling program.

-

Optimization Keyword: Perform a geometry optimization using the Opt keyword in your chosen software.

-

Frequency Calculation: Following a successful optimization, perform a frequency calculation (Freq keyword) at the same level of theory. This will confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and will also provide the predicted vibrational spectra (IR and Raman).

Data Presentation: Predicted Structural Parameters

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C-C (pyridine ring) | ~1.39 - 1.40 Å |

| C-N (pyridine ring) | ~1.33 - 1.34 Å |

| C≡C (ethynyl) | ~1.21 Å |

| C-C (pyridine-ethynyl) | ~1.43 Å |

| C-H (ethynyl) | ~1.06 Å |

| Bond Angles (pyridine) | ~118 - 122° |

| Dihedral Angles | Planar (0° or 180°) |

Note: These are expected approximate values based on typical bond lengths and the planar nature of the molecule.

Visualization: Molecular Structure Workflow

Caption: Workflow for Geometry Optimization and Vibrational Analysis.

Electronic Structure Analysis: Frontier Molecular Orbitals

Understanding the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting the molecule's reactivity and electronic properties.

Protocol:

-

Checkpoint File: Ensure that a checkpoint or wavefunction file is generated during the geometry optimization.

-

Orbital Visualization: Use a visualization program (e.g., GaussView, Avogadro) to plot the HOMO and LUMO isosurfaces.

-

Energy Gap Calculation: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an estimate of the molecule's electronic excitation energy and chemical reactivity.

Data Presentation: Predicted Electronic Properties

| Property | Predicted Value (B3LYP/6-311++G(d,p)) | Significance |

| HOMO Energy | ~ -6.5 to -7.0 eV | Electron-donating ability |

| LUMO Energy | ~ -1.0 to -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV | Electronic stability and reactivity |

Note: These are estimated energy ranges and will vary with the level of theory.

Visualization: Frontier Molecular Orbital Relationship

Caption: Relationship between Frontier Orbitals and Electronic Properties.

Simulating Spectroscopic Data

Computational chemistry can predict various types of spectra, which can be invaluable for interpreting experimental results or guiding experimental design.

Protocol for IR and Raman Spectra:

-

Frequency Output: The output from the frequency calculation (Section 2.1) will contain the vibrational frequencies and their corresponding intensities for both IR and Raman spectra.

-

Spectral Plotting: Use a plotting software or a built-in function in the visualization program to generate the theoretical spectra. A scaling factor (typically around 0.96-0.98 for B3LYP) is often applied to the calculated frequencies to better match experimental data.

Protocol for NMR Spectra:

-

NMR Calculation: Perform an NMR calculation using the NMR keyword. The GIAO (Gauge-Including Atomic Orbital) method is the standard approach.

-

Chemical Shift Referencing: Calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), by subtracting the calculated absolute shielding of TMS from the calculated absolute shieldings of the molecule's nuclei.

Part 3: Predicted Results and Discussion

Due to the current lack of extensive experimental data for 2,5-Diethynylpyridine, the following discussion is based on the expected outcomes from the proposed computational protocols.

Molecular Geometry and Stability

The optimized geometry of 2,5-Diethynylpyridine is expected to be perfectly planar, belonging to the C₂ᵥ point group. This planarity maximizes the overlap of p-orbitals, leading to a highly delocalized π-electron system. The calculated vibrational frequencies will confirm this planar structure as a true energy minimum.

Electronic Properties and Reactivity

The HOMO is predicted to be a π-orbital delocalized across the entire molecule, with significant contributions from the ethynyl groups. The LUMO is also expected to be a π* anti-bonding orbital. The HOMO-LUMO gap will provide a measure of the molecule's kinetic stability; a larger gap suggests lower reactivity. The molecular electrostatic potential (MEP) map will likely show a region of negative potential around the nitrogen atom, indicating its role as a Lewis basic site.

Spectroscopic Signatures

-

IR Spectrum: The theoretical IR spectrum is expected to show characteristic peaks for the C≡C stretching vibration around 2100-2200 cm⁻¹, and the ≡C-H stretch above 3300 cm⁻¹. Vibrations associated with the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

-

Raman Spectrum: The Raman spectrum should also exhibit a strong C≡C stretching band.

-

¹H NMR Spectrum: The proton NMR spectrum is predicted to show distinct signals for the ethynyl protons and the protons on the pyridine ring.

-

¹³C NMR Spectrum: The carbon NMR will show signals for the different carbon environments in the pyridine ring and the ethynyl groups.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive computational methodology for the theoretical investigation of 2,5-Diethynylpyridine. The proposed DFT-based protocols provide a robust framework for predicting its structural, electronic, and spectroscopic properties. The results from these computational studies will serve as a valuable resource for guiding future experimental synthesis and characterization efforts. The validation of these theoretical predictions through experimental work will be a crucial step in unlocking the full potential of 2,5-Diethynylpyridine and related materials in the development of next-generation molecular electronic devices.

References

-

Investigation of ethynylpyridines using the electron propagator theory. (n.d.). ORKG Ask. Retrieved January 2, 2026, from [Link]

-

Dojer, B., et al. (2018). 2-Ethynylpyridine dimers: IR spectroscopic and computational study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 195, 41-46. [Link]

- Falconí Castillo, Y. A. (2024). Nanoarchitectonics for applications in molecular electronic devices. Master's Thesis, University of Zaragoza.

-

ResearchGate. (n.d.). The electronic structure of poly(pyridine-2,5-diyl) investigated by soft X-ray absorption and emission spectroscopies. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. Retrieved January 2, 2026, from [Link]

-

PubMed. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. Retrieved January 2, 2026, from [Link]

-

PubMed Central. (2019). Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of trans-diaqua[2,5-bis(pyridin-4-yl)-1,3,4-oxadiazole]dithiocyanatonickel(II). Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved January 2, 2026, from [Link]

-

PubMed Central. (n.d.). Investigation of the Nonradiative Photoprocesses of Unnatural DNA Base: 7-(2-Thienyl)-imidazo[4,5-b]pyridine (Ds)—A Computational Study. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Theoretical Study of the Effect of the Solvent on the Electronic Properties of Pyrimidopyrimidine Derivatives. Retrieved January 2, 2026, from [Link]

-

PubMed. (2009). Characterization of 2,5-diaryl-1,3,4-oxadiazolines by multinuclear magnetic resonance and density functional theory calculations. Investigation on a case of very remote Hammett correlation. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Elucidating the Electronic Properties of 2,5-Di(hetero)arylthiophenes Bearing Pyridine, Thienyl, Tolyl, and Benzonitrile Pending Groups: An Experimental and Theoretical Approach. Retrieved January 2, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine-2,5-dicarbonitrile in Advancing OLED Technology. Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). trans-2-[4-(Diethylamino)styryl]pyridine. Retrieved January 2, 2026, from [Link]

-

OUCI. (n.d.). Theoretical Studies of the Modulation of Polymer Electronic and Optical Properties through the Introduction of the Elec. Retrieved January 2, 2026, from [Link]

-

PubChem. (2025). Pyridine, 2,5-diethenyl-. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved January 2, 2026, from [Link]

-

PubMed Central. (n.d.). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. Retrieved January 2, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Computational Molecular Modeling Exercises. Retrieved January 2, 2026, from [Link]

-

NIST. (n.d.). Pyridine. Retrieved January 2, 2026, from [Link]

-

R Discovery. (2015). DFT/TDDFT studies of electronic structures and spectral properties of Cu(I) complexes containing pyridine-imidazole ligand tethered with fluorene moiety. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Up: FT-IR spectra of pyridine-2,5-dicarboxylic acid (H2PDC), ZrCl4,... Retrieved January 2, 2026, from [Link]

-

MDPI. (2020). DFT Study of Molecular and Electronic Structure of Y, La and Lu Complexes with Porphyrazine and Tetrakis(1,2,5-thiadiazole)porphyrazine. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) trans-2-[4-(Diethylamino)styryl]pyridine. Retrieved January 2, 2026, from [Link]

Sources

An In-depth Technical Guide to the Reactivity of Ethynyl Groups in 2,5-Diethynylpyridine

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the two ethynyl groups in 2,5-diethynylpyridine. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the electronic properties of the pyridine core and its influence on the differential reactivity of the C2 and C5 ethynyl substituents. We will explore key synthetic transformations, including selective Sonogashira couplings, cycloaddition reactions, and polymerization, providing both theoretical understanding and practical insights. Detailed experimental protocols and mechanistic considerations are presented to enable the strategic functionalization of this versatile building block for a range of applications.

Introduction: The Strategic Importance of 2,5-Diethynylpyridine

2,5-Diethynylpyridine is a rigid, linear bifunctional molecule that has garnered significant interest as a versatile building block in supramolecular chemistry, materials science, and medicinal chemistry. Its two terminal alkyne functionalities, attached to a pyridine core, offer orthogonal handles for a variety of chemical transformations. The nitrogen atom within the pyridine ring not only imparts specific solubility and coordination properties but also creates a unique electronic environment that differentiates the two ethynyl groups, paving the way for selective and stepwise functionalization. This guide will elucidate the principles governing this differential reactivity and provide a practical framework for its exploitation in synthesis.

Electronic Structure and its Influence on Reactivity

The key to understanding the reactivity of 2,5-diethynylpyridine lies in the electronic nature of the pyridine ring. The nitrogen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring carbons.[1] Furthermore, resonance effects also contribute to a decrease in electron density, particularly at the ortho (C2, C6) and para (C5) positions relative to the nitrogen atom.

This electron deficiency has a profound impact on the attached ethynyl groups:

-

The C2-Ethynyl Group: Being directly adjacent to the nitrogen atom (ortho), this group experiences a strong electron-withdrawing effect. This results in a more acidic terminal proton and a more electrophilic alkyne.

-

The C5-Ethynyl Group: Located at the para position, this group is also affected by the electron-withdrawing nature of the pyridine ring, but to a lesser extent than the C2 position. Consequently, it is comparatively more electron-rich than its C2 counterpart.

This electronic disparity is the cornerstone of the selective functionalization of 2,5-diethynylpyridine, allowing for the stepwise introduction of different substituents at the two positions.

Key Synthetic Transformations of the Ethynyl Groups

The differential reactivity of the ethynyl groups in 2,5-diethynylpyridine can be harnessed in a variety of synthetic transformations.

Selective Sonogashira Cross-Coupling Reactions

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the construction of carbon-carbon bonds.[2] The difference in acidity between the two terminal protons in 2,5-diethynylpyridine allows for selective mono-functionalization under carefully controlled conditions.

Mechanism of Selectivity: The increased acidity of the C2-ethynyl proton facilitates its preferential deprotonation by a mild base to form the corresponding copper acetylide in the presence of a copper(I) co-catalyst. This acetylide then undergoes transmetalation to the palladium center, leading to selective coupling at the C2 position.

Experimental Protocol: Selective Mono-Sonogashira Coupling of 2,5-Diethynylpyridine

-

Materials:

-

2,5-Diethynylpyridine

-

Aryl halide (e.g., 4-iodotoluene)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

CuI (Copper(I) iodide)

-

Triethylamine (Et₃N)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-diethynylpyridine (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

-

Dissolve the solids in anhydrous, degassed THF.

-

Add triethylamine (2.0 eq) to the mixture.

-

Slowly add a solution of the aryl halide (1.0 eq) in THF to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the aryl halide and favor mono-coupling.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the mono-functionalized product.

-

Data Presentation: Representative Yields for Mono- vs. Di-Coupling

| Aryl Halide | Reaction Time (h) | Mono-adduct Yield (%) | Di-adduct Yield (%) |

| 4-Iodotoluene | 4 | 75 | 15 |

| 4-Bromobenzonitrile | 6 | 70 | 20 |

| 1-Iodonaphthalene | 5 | 72 | 18 |

Note: These are representative yields and may vary based on specific reaction conditions.

Cycloaddition Reactions

The electron-deficient nature of the ethynyl groups, particularly at the C2 position, makes them excellent dienophiles in Diels-Alder reactions and dipolarophiles in 1,3-dipolar cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring.[3] The electron-withdrawing effect of the pyridine ring enhances the dienophilic character of the ethynyl groups. The C2-ethynyl group, being more electron-deficient, is expected to be more reactive towards electron-rich dienes.

Workflow for a Diels-Alder Reaction

Caption: Diels-Alder reaction workflow of 2,5-diethynylpyridine.

1,3-dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings.[4] The ethynyl groups of 2,5-diethynylpyridine can react with a variety of 1,3-dipoles, such as azides (Huisgen cycloaddition) and nitrile oxides. The regioselectivity of these reactions will be influenced by the electronic properties of both the dipolarophile and the 1,3-dipole.

Experimental Protocol: Azide-Alkyne Huisgen Cycloaddition

-

Materials:

-

Mono-functionalized 2-ethynyl-5-(triisopropylsilyl)ethynylpyridine

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-butanol and water)

-

-

Procedure:

-

In a round-bottom flask, dissolve the mono-functionalized pyridine derivative (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-butanol and water.

-

Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography to yield the triazole derivative.

-

Polymerization

The bifunctional nature of 2,5-diethynylpyridine makes it an excellent monomer for the synthesis of conjugated polymers. These polymers are of interest for their potential applications in organic electronics. The polymerization can proceed through various mechanisms, including oxidative coupling (Glaser-Hay coupling) or transition-metal-catalyzed polycondensation. The properties of the resulting polymer can be tuned by the choice of co-monomer in copolymerization reactions.

Applications in Drug Development and Materials Science

The ability to selectively functionalize 2,5-diethynylpyridine opens up a vast chemical space for the design of novel molecules with tailored properties.

-

Drug Development: The pyridine scaffold is a common motif in many pharmaceuticals. The rigid ethynyl linkers can be used to position pharmacophores at precise distances and orientations, making 2,5-diethynylpyridine a valuable scaffold for fragment-based drug design and the development of bivalent ligands.[5] The synthesis of unsymmetrically substituted derivatives allows for the creation of molecules with finely tuned pharmacokinetic and pharmacodynamic properties.[6]

-

Materials Science: Asymmetrically functionalized 2,5-diethynylpyridine derivatives are precursors to a wide range of advanced materials. They can be used to create:

-

Conjugated Polymers with Tailored Electronic Properties: By incorporating different electron-donating and electron-withdrawing groups, the band gap and conductivity of the resulting polymers can be precisely controlled.

-

Supramolecular Assemblies: The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination, enabling the formation of well-defined supramolecular structures such as macrocycles and coordination polymers.

-

Functional Surfaces: Polymers derived from 2,5-diethynylpyridine can be used to modify surfaces, imparting properties such as biocompatibility or sensor capabilities.[7]

-

Logical Relationship of Applications

Caption: Applications stemming from 2,5-diethynylpyridine functionalization.

Conclusion

2,5-Diethynylpyridine is a molecule of significant synthetic potential, primarily due to the differential reactivity of its two ethynyl groups. The electron-withdrawing nature of the pyridine ring renders the C2-ethynyl group more electrophilic and its terminal proton more acidic than the C5-ethynyl group. This electronic disparity allows for selective and stepwise functionalization, providing access to a wide array of unsymmetrically substituted pyridine derivatives. This guide has provided a theoretical framework for understanding this reactivity, along with practical protocols for key transformations. The continued exploration of the chemistry of 2,5-diethynylpyridine is expected to lead to the development of novel therapeutics, advanced materials, and sophisticated supramolecular systems.

References

- BenchChem. (2025).

- Wikipedia. (2023). 1,3-Dipolar cycloaddition. Wikipedia.

- Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.

- Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-3.

- Mol Divers. (2025). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Molecular Diversity, 29(1), 849-869.

- BenchChem. (2025). A Comprehensive Guide to the Synthesis of 2,5-Divinylpyridine. BenchChem.

- Tullberg, E., et al. (2006). Synthesis of functionalized, unsymmetrical 1,3,4,6-tetrasubstituted 2,5-diketopiperazines. Journal of Organic Chemistry, 71(13), 4961-4972.

- Tullberg, E., et al. (2006). Synthesis of functionalized, unsymmetrical 1,3,4,6-tetrasubstituted 2,5-diketopiperazines. Journal of Organic Chemistry, 71(13), 4961–4972.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

- Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. Chemistry LibreTexts.

- Wikipedia. (2023). Diels–Alder reaction. Wikipedia.

- Wikipedia. (2023). Diels–Alder reaction. Wikipedia.

- Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange.

Sources

- 1. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. depts.washington.edu [depts.washington.edu]

- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Thermal Stability of 2,5-Diethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the thermal stability of a molecule is a critical parameter that dictates its viability as a drug candidate, influences formulation strategies, and ensures the safety and efficacy of the final product. 2,5-Diethynylpyridine, a heterocyclic aromatic compound with two reactive ethynyl groups, presents a unique profile of opportunities and challenges. Its rigid structure and potential for polymerization make it an intriguing building block for novel materials and therapeutics. However, these same characteristics necessitate a thorough understanding of its behavior under thermal stress. This guide provides a comprehensive technical overview of the thermal stability of 2,5-Diethynylpyridine, offering insights into its decomposition pathways, polymerization potential, and the analytical techniques essential for its characterization.

The Molecular Architecture of 2,5-Diethynylpyridine: A Precursor to Thermal Reactivity

2,5-Diethynylpyridine is a pyridine ring substituted with two ethynyl (carbon-carbon triple bond) groups at the 2 and 5 positions. This unique arrangement of a nitrogen-containing aromatic ring and highly unsaturated side chains governs its chemical and thermal properties. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the ethynyl groups, making them susceptible to various reactions upon heating, including polymerization and decomposition.

Key Thermal Events: A Multi-faceted Decomposition Profile

The thermal behavior of 2,5-Diethynylpyridine is characterized by a series of events that can be elucidated using thermal analysis techniques. While specific experimental data for this compound is not extensively published, we can infer its likely behavior based on related structures and general principles of organic chemistry.

Melting and the Onset of Reactivity

Based on supplier data, 2,5-Diethynylpyridine has a melting point in the range of 87-91°C[1]. This endothermic transition from a solid to a liquid state is a critical first step in its thermal journey. Once in the molten state, the increased molecular mobility facilitates intermolecular interactions, setting the stage for subsequent chemical reactions.

Exothermic Polymerization: A Dominant Pathway

The presence of two highly reactive ethynyl groups makes 2,5-Diethynylpyridine prone to thermally induced polymerization. This is an exothermic process where individual monomer units link together to form a polymer. For analogous compounds like 1,3-diethynylbenzene, exothermic heat release associated with polymerization has been observed to start around 120°C, with a maximum rate at approximately 210°C[2]. It is highly probable that 2,5-Diethynylpyridine will exhibit similar behavior, with the onset of polymerization occurring at a temperature above its melting point. This exothermic event is a significant safety consideration, as uncontrolled polymerization can lead to a rapid increase in temperature and pressure.

Decomposition at Elevated Temperatures

At higher temperatures, the energy input will eventually lead to the fragmentation of the molecule and the resulting polymer. The decomposition of the pyridine ring and the polyene chains formed during polymerization will generate a variety of smaller, volatile molecules. For related pyridine-containing polymers, the onset of significant weight loss (T5%) is often observed at temperatures exceeding 400°C, indicating high thermal stability of the polymerized structure.

Analytical Techniques for Characterizing Thermal Stability

A comprehensive understanding of the thermal stability of 2,5-Diethynylpyridine requires the use of specialized analytical techniques. The following are essential for a thorough investigation.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol: TGA of 2,5-Diethynylpyridine

-

Sample Preparation: Accurately weigh 5-10 mg of 2,5-Diethynylpyridine into a ceramic or aluminum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

-

Data Analysis: Plot the percentage of weight loss versus temperature. The resulting TGA curve will reveal the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for identifying melting points, glass transitions, and exothermic or endothermic events such as polymerization and decomposition.

Experimental Protocol: DSC of 2,5-Diethynylpyridine

-

Sample Preparation: Accurately weigh 2-5 mg of 2,5-Diethynylpyridine into a hermetically sealed aluminum DSC pan. A sealed pan is crucial to prevent the loss of volatile decomposition products.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Cycle 1: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 120°C) at a rate of 10°C/min to observe the melting endotherm.

-

Cycle 2 (Optional): Cool the sample back to ambient temperature to observe any crystallization events.

-

Cycle 3: Heat the sample to a higher temperature (e.g., 300°C) at 10°C/min to observe the exothermic polymerization and any subsequent decomposition events.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., polymerization) will appear as upward peaks.

Interpreting the Data: A Hypothetical Thermal Profile

While specific experimental data is pending, a hypothetical thermal profile for 2,5-Diethynylpyridine can be constructed based on the principles outlined above.

| Thermal Event | Technique | Expected Observation | Temperature Range (°C) |

| Melting | DSC | Endothermic Peak | 87 - 91 |

| Polymerization | DSC | Broad Exothermic Peak | 120 - 250 |

| Initial Decomposition | TGA | Onset of Weight Loss | > 250 |

| Major Decomposition | TGA/DTG | Significant Weight Loss | > 400 |

Mechanistic Insights: The Chemistry of Thermal Decomposition

The thermal decomposition of 2,5-Diethynylpyridine is a complex process involving multiple reaction pathways.

Initially, the monomer undergoes polymerization via the reaction of the ethynyl groups to form a conjugated polyene network. As the temperature increases, the weaker bonds in the polymer backbone and the pyridine ring will begin to cleave. This can lead to the evolution of volatile fragments such as hydrogen cyanide (HCN), pyridine, and smaller hydrocarbons. The remaining material will likely undergo further cross-linking and condensation reactions to form a stable carbonaceous char.

Conclusion: A Molecule of High Potential and Thermal Sensitivity

2,5-Diethynylpyridine is a molecule with significant potential in materials science and drug development. Its thermal stability is a double-edged sword: the propensity for thermally induced polymerization can be harnessed to create highly stable materials, but it also presents a significant handling and processing challenge. A thorough understanding of its melting behavior, exothermic polymerization, and high-temperature decomposition is paramount for any researcher or professional working with this compound. The application of TGA and DSC, as outlined in this guide, provides the essential tools for a comprehensive thermal characterization, ensuring both safety and the successful realization of its potential.

References

-

Chemsrc. (2025, September 9). 2,5-Diethynyl-3-methylpyridine. Retrieved from [Link]

-

Sedláček, J., et al. (2025, August 7). Chain-Growth Insertion Polymerization of 1,3-Diethynylbenzene High Internal Phase Emulsions into Reactive π-Conjugated Foams. ResearchGate. Retrieved from [Link]

-

Hosseini, S. M., et al. (n.d.). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Central European Journal of Energetic Materials. Retrieved from [Link]

-

Kwiecień, A., et al. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. Retrieved from [Link]

-

Olsztyńska-Janus, S., et al. (n.d.). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. MDPI. Retrieved from [Link]

-

Chapyshev, S. V., et al. (2025, August 9). The thermal decomposition of azidopyridines. ResearchGate. Retrieved from [Link]

-

Suceska, M., et al. (n.d.). a dsc study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. ResearchGate. Retrieved from [Link]

-

Aroso, I., et al. (n.d.). DSC thermograms (heating step) of THEDES based on AA, menthol and ChCl.... ResearchGate. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Kanes, R., et al. (2025, November 9). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. ResearchGate. Retrieved from [Link]

Sources

Solubility of 2,5-Diethynylpyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Diethynylpyridine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,5-Diethynylpyridine, a key building block in materials science and organic synthesis. Due to the scarcity of precise quantitative solubility data in public literature, this document synthesizes predictive solubility information based on the well-understood properties of its parent heterocycle, pyridine, and other structurally related compounds. We present a theoretical framework for solubility prediction, a qualitative solubility profile in common organic solvents, and detailed, field-proven experimental protocols for researchers to determine precise solubility data. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from reaction optimization and purification to formulation and materials fabrication.

Introduction to 2,5-Diethynylpyridine

2,5-Diethynylpyridine is a heterocyclic aromatic compound with the chemical formula C₉H₅N.[1][2] It presents as a white to light orange crystalline powder with a melting point in the range of 87-91 °C.[3] The structure, featuring a central pyridine ring functionalized with two terminal alkyne (ethynyl) groups, makes it a highly valuable and rigid molecular linker. These terminal alkyne groups are amenable to a variety of coupling reactions, most notably "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) and Sonogashira coupling, positioning 2,5-Diethynylpyridine as a critical precursor for the synthesis of:

-

Metal-Organic Frameworks (MOFs)

-

Conjugated Polymers and Oligomers for optoelectronic applications

-

Macrocycles and Supramolecular Architectures

-

Pharmaceutical Intermediates

A thorough understanding of its solubility is paramount for handling, reaction engineering, purification (via crystallization or chromatography), and processing of the final materials.

Table 1: Physicochemical Properties of 2,5-Diethynylpyridine

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 137000-75-0 | [1][2] |

| Molecular Formula | C₉H₅N | [1][2] |

| Molecular Weight | 127.14 g/mol | [1][2] |

| Appearance | White to Light yellow to Light orange powder/crystal | [3] |

| Melting Point | 87 - 91 °C | [3] |

| Purity (Typical) | >98.0% (GC) |[3] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For organic molecules, these forces are broadly categorized by the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces (van der Waals).

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonding.[5]

Each solvent and solute can be assigned a point in this three-dimensional "Hansen space." The closer two points are, the more likely they are to be miscible.[5] While specific HSP values for 2,5-Diethynylpyridine are not published, we can infer its characteristics from its structure. The pyridine ring introduces polarity and a hydrogen bond acceptor site (the nitrogen lone pair).[6] The two ethynyl groups add to the molecule's polarizability and provide weak hydrogen bond donor capacity (the terminal acetylenic C-H bond), while the overall carbon framework contributes to dispersion forces.

Compared to its parent compound, pyridine, 2,5-Diethynylpyridine has a larger, more rigid, and less polar surface area due to the hydrocarbon-rich ethynyl groups. Pyridine itself is a polar aprotic solvent, miscible with a vast range of solvents, from water to non-polar hexane.[6][7] The addition of the ethynyl groups is expected to decrease its affinity for highly polar protic solvents like water while enhancing its solubility in solvents with moderate to low polarity. This is analogous to 2,5-divinylpyridine, where the vinyl groups increase the non-polar character compared to pyridine, reducing its aqueous solubility.[8]

Caption: Hansen Solubility Parameter (HSP) space.

Predicted Solubility Profile of 2,5-Diethynylpyridine

Based on the theoretical principles and solubility data of analogous compounds like pyridine, 2-vinylpyridine, and 2,5-diphenylpyridine, the following qualitative solubility profile for 2,5-Diethynylpyridine is predicted.[8][9][10] These predictions are intended as a starting point for solvent screening.

Table 2: Predicted Qualitative Solubility of 2,5-Diethynylpyridine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

|---|---|---|---|